

Technical Guide: Molecular Weight of 3,3-Dimethylbutyraldehyde

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Compound of Interest

Compound Name: 3,3-Dimethylbutyraldehyde

Cat. No.: B104332

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Abstract

This technical document provides a comprehensive guide to the molecular weight of **3,3-Dimethylbutyraldehyde** (also known as 3,3-dimethylbutanal). It outlines the theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC). This guide includes detailed data tables, a logical workflow for the calculation, and a summary of both theoretical and common experimental protocols for molecular weight determination, tailored for a scientific audience.

Chemical Identity

3,3-Dimethylbutyraldehyde is an organic compound classified as an aldehyde.^[1] It is characterized by a branched four-carbon chain with two methyl groups attached to the third carbon.^[1]

For precise identification and use in experimental and developmental contexts, its key identifiers are summarized below.

Identifier	Value	Source
IUPAC Name	3,3-dimethylbutanal	[2][3]
Synonyms	3,3-Dimethylbutyraldehyde, tert-Butylacetaldehyde	[4]
CAS Number	2987-16-8	[2][4]
Molecular Formula	C ₆ H ₁₂ O	[1][2][4]
SMILES	CC(C)(C)CC=O	[2]
InChI Key	LTNUSYNQZJZUSY- UHFFFAOYSA-N	[2]

Theoretical Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of all atoms in its molecular formula. The calculation for **3,3-Dimethylbutyraldehyde** (C₆H₁₂O) is based on the standard atomic weights provided by IUPAC.

Atomic Weight Data

The standard atomic weights for the constituent elements of **3,3-Dimethylbutyraldehyde** are presented below. For elements with a range of natural isotopic abundance, the conventional value is used for this calculation.

Element	Symbol	Count	Standard Atomic Weight (g/mol)	Source
Carbon	C	6	[12.0096, 12.0116]	[5][6][7]
Hydrogen	H	12	[1.00784, 1.00811]	[6][8]
Oxygen	O	1	[15.99903, 15.99977]	[5][6][9]

Calculation Protocol

The molecular weight is calculated as follows:

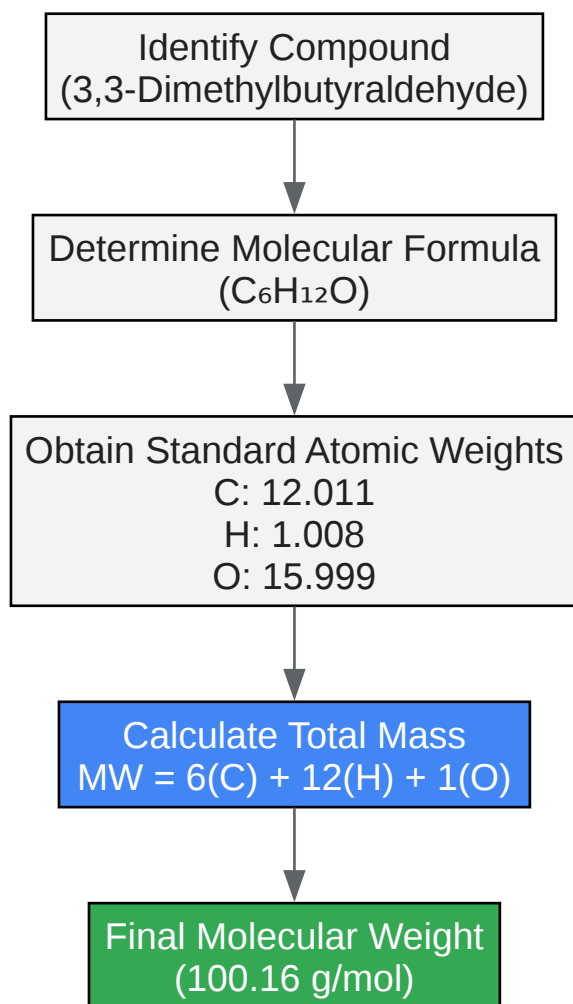
- $MW = (\text{Number of C atoms} \times \text{Atomic Weight of C}) + (\text{Number of H atoms} \times \text{Atomic Weight of H}) + (\text{Number of O atoms} \times \text{Atomic Weight of O})$

Using the conventional atomic mass values (Carbon: 12.011 g/mol , Hydrogen: 1.008 g/mol , Oxygen: 15.999 g/mol):

- $MW = (6 \times 12.011) + (12 \times 1.008) + (1 \times 15.999)$
- $MW = 72.066 + 12.096 + 15.999$
- $MW = 100.161 \text{ g/mol}$

Calculation Workflow

The logical process for determining the molecular weight from a chemical formula is illustrated in the following diagram.



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Diagram 1: Workflow for Molecular Weight Calculation.

Summarized Molecular Weight

The calculated and published molecular weight values for **3,3-Dimethylbutyraldehyde** are summarized below.

Parameter	Value
Calculated Molecular Weight	100.161 g/mol
Published Molecular Weight	100.16 g/mol [4]

Experimental Protocols

While the theoretical molecular weight is crucial, its experimental verification is a cornerstone of chemical characterization.

Protocol for Theoretical Calculation

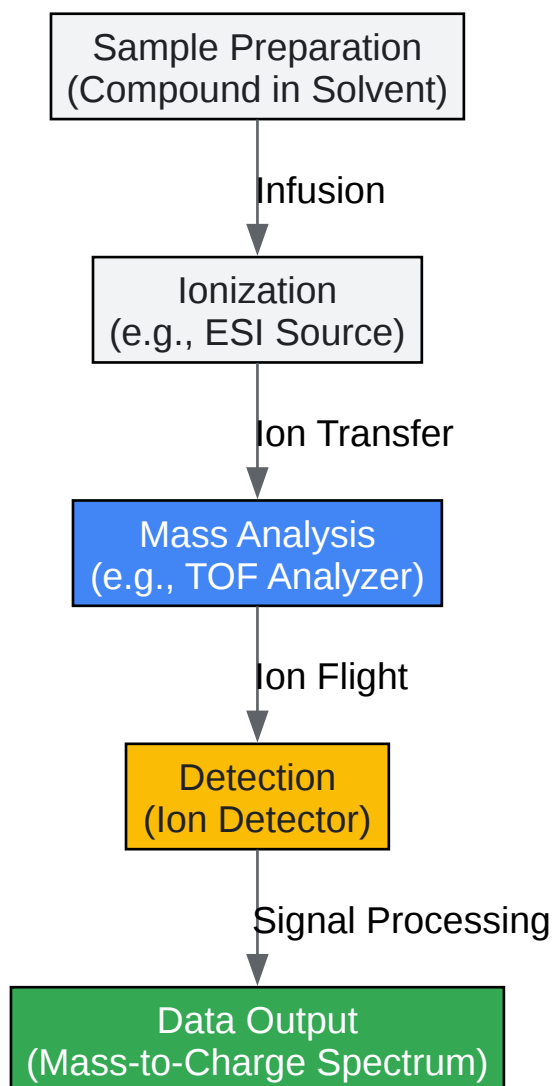
- **Identify the Compound:** Obtain the unambiguous name or identifier (e.g., CAS number) for the target molecule.
- **Determine Molecular Formula:** Ascertain the correct molecular formula (e.g., $C_6H_{12}O$) from a reliable chemical database or literature.^[3]
- **List Constituent Elements:** Itemize all unique elements present in the formula (C, H, O).
- **Tabulate Atomic Weights:** For each element, find the current standard atomic weight as published by IUPAC.
- **Calculate Molar Mass:** Multiply the count of each element by its atomic weight and sum the results to obtain the final molecular weight in g/mol .

Protocol for Experimental Verification via Mass Spectrometry (Conceptual)

Mass spectrometry is the definitive method for experimentally determining the molecular weight of a compound. A conceptual workflow for an Electrospray Ionization Time-of-Flight (ESI-TOF) analysis is provided.

- **Sample Preparation:** Dissolve a pure sample of **3,3-Dimethylbutyraldehyde** in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically 1-10 $\mu\text{g/mL}$).
- **Ionization:** Introduce the sample solution into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase molecular ions, typically protonated ($[M+H]^+$), are formed.
- **Mass Analysis:** The generated ions are accelerated into the TOF mass analyzer. The time it takes for ions to travel the length of the flight tube is measured. Lighter ions travel faster than heavier ions.

- Detection: An ion detector at the end of the flight tube records the arrival time of each ion.
- Data Processing: The instrument software converts the time-of-flight data into a mass-to-charge (m/z) spectrum. For the $[M+H]^+$ ion of **3,3-Dimethylbutyraldehyde**, a peak would be expected at approximately m/z 101.17. The molecular weight is then inferred from this measurement.



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Diagram 2: Conceptual Workflow for Mass Spectrometry.

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